molecular formula C19H23N3O3 B2606850 N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide CAS No. 2224366-72-5

N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide

Cat. No. B2606850
M. Wt: 341.411
InChI Key: YNBGTGQMGKTBCU-UHFFFAOYSA-N
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Description

N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FIPI, and it has been found to have a wide range of biochemical and physiological effects.

Future Directions

: Metabolic Pathways and Potencies of New Fentanyl Analogs : List of fentanyl analogues

properties

IUPAC Name

N-[1-[2-(3-formylindol-1-yl)acetyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-18(24)20-15-7-9-21(10-8-15)19(25)12-22-11-14(13-23)16-5-3-4-6-17(16)22/h3-6,11,13,15H,2,7-10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBGTGQMGKTBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-{1-[2-(3-Formyl-1h-indol-1-yl)acetyl]piperidin-4-yl}propanamide

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